![molecular formula C9H15NO3 B2885324 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2166931-27-5](/img/structure/B2885324.png)
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a heterocyclic compound with a spirocyclic structure. It is also known as spirocyclic γ-lactam and has been used in many scientific research applications due to its unique chemical properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.5]decane-10-carboxylic acid.
Mécanisme D'action
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. It has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. The compound has also been shown to interact with the dopamine transporter, which is a target for drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid have been studied extensively. The compound has been shown to have antiproliferative activity against cancer cells, and it has been reported to induce apoptosis in these cells. Additionally, 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been shown to have neuroprotective effects, and it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid in lab experiments is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of other compounds. Additionally, the compound has been extensively studied, and its synthesis method has been optimized, making it readily available for research purposes. However, one limitation of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are many future directions for research involving 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid. One area of interest is the development of the compound as a drug candidate for various diseases. Additionally, the compound's interactions with biological targets could be further studied to better understand its mechanism of action. The compound's potential as a chiral auxiliary in asymmetric synthesis could also be explored. Finally, modifications to the compound's structure could be made to improve its solubility and other properties, making it even more valuable for scientific research.
Méthodes De Synthèse
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid involves the reaction of 2-oxo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with ethyl chloroacetate in the presence of a base. This reaction yields the spirocyclic γ-lactam, which can be further hydrolyzed to obtain the carboxylic acid derivative. The synthesis method has been optimized to obtain high yields of the compound, and various modifications have been made to improve the reaction conditions.
Applications De Recherche Scientifique
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been extensively used in scientific research applications. It has been studied for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. Additionally, 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7/h7,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUUGKONQWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

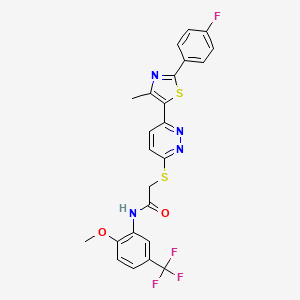
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)
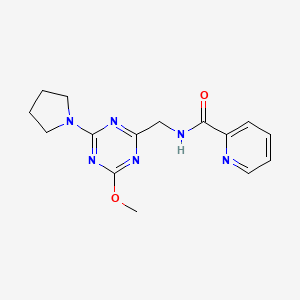
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)
![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)
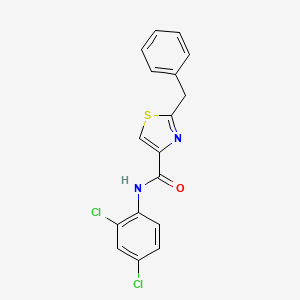

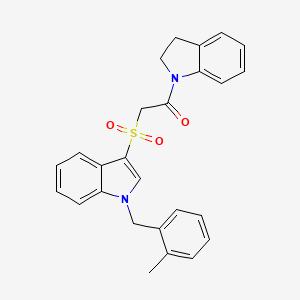
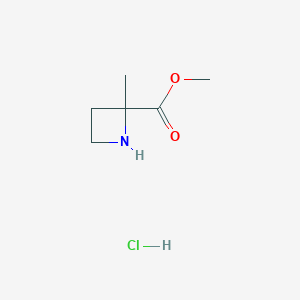
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)
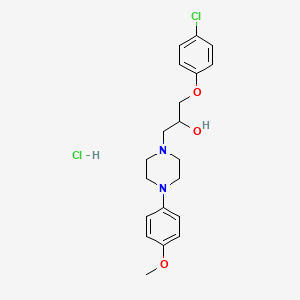
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)